molecular formula C18H22N2OS B3844618 1-(4-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}phenyl)ethanone

1-(4-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}phenyl)ethanone

Cat. No. B3844618
M. Wt: 314.4 g/mol
InChI Key: LRZWRZWXNVUKOO-UHFFFAOYSA-N
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Description

1-(4-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}phenyl)ethanone, also known as MET, is a chemical compound that has been widely studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-(4-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}phenyl)ethanone is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as serotonin, dopamine, and norepinephrine. It may also have an effect on the immune system, particularly in the context of cancer treatment.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}phenyl)ethanone can have a range of biochemical and physiological effects, depending on the dose and route of administration. It has been found to increase levels of certain neurotransmitters in the brain, such as serotonin and dopamine, which can have an antidepressant and anxiolytic effect. It may also have an effect on the immune system, particularly in the context of cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}phenyl)ethanone in lab experiments is its potential as a multifunctional agent, with applications in a range of fields. However, its precise mechanism of action is not fully understood, which can make it difficult to interpret results. Additionally, as with any chemical compound, there are potential safety concerns that must be taken into account.

Future Directions

There are several potential future directions for research on 1-(4-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}phenyl)ethanone. One area of interest is its potential as a treatment for various psychiatric disorders, such as depression, anxiety, and schizophrenia. Additionally, there is ongoing research into its potential as a cancer treatment, particularly in combination with other therapies. Finally, further studies are needed to fully understand its mechanism of action and potential safety concerns.
In conclusion, 1-(4-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}phenyl)ethanone, or 1-(4-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}phenyl)ethanone, is a chemical compound that has shown promise in a range of therapeutic applications. While its precise mechanism of action is not fully understood, ongoing research is exploring its potential as a treatment for psychiatric disorders and cancer. As with any chemical compound, caution must be taken in its use and further studies are needed to fully understand its potential.

Scientific Research Applications

1-(4-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}phenyl)ethanone has been studied extensively for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. It has been found to have potential as an antidepressant, anxiolytic, and antipsychotic agent, as well as a potential treatment for cancer.

properties

IUPAC Name

1-[4-[4-[(3-methylthiophen-2-yl)methyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-14-7-12-22-18(14)13-19-8-10-20(11-9-19)17-5-3-16(4-6-17)15(2)21/h3-7,12H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZWRZWXNVUKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[4-[(3-Methylthiophen-2-yl)methyl]piperazin-1-yl]phenyl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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